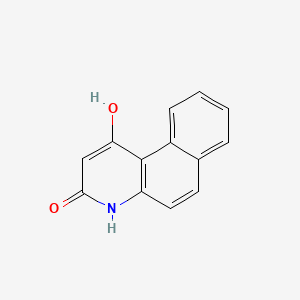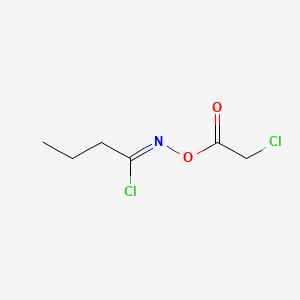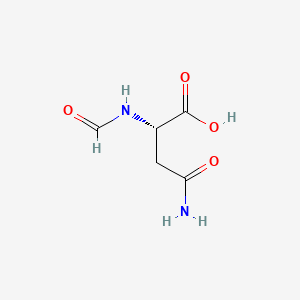
N2-Formyl-L-asparagine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-Formyl-L-asparagine is a derivative of the amino acid L-asparagine. It is characterized by the presence of a formyl group attached to the nitrogen atom of the asparagine molecule. This compound has a molecular formula of C5H8N2O4 and a molecular weight of 160.128 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: N2-Formyl-L-asparagine can be synthesized through the formylation of L-asparagine. The reaction typically involves the use of formic acid or formyl chloride as the formylating agent. The reaction is carried out under controlled conditions to ensure the selective formylation of the amino group without affecting other functional groups .
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of recombinant enzymes. For instance, L-asparagine synthetase can be employed to catalyze the formation of L-asparagine, which is then subjected to formylation. This method offers high efficiency and specificity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: N2-Formyl-L-asparagine undergoes various chemical reactions, including:
Hydrolysis: The formyl group can be hydrolyzed to yield L-asparagine and formic acid.
Oxidation: Oxidative reactions can lead to the formation of corresponding oxo derivatives.
Substitution: The formyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the formyl group.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products:
Hydrolysis: L-asparagine and formic acid.
Oxidation: Oxo derivatives of this compound.
Substitution: Derivatives with different functional groups replacing the formyl group.
Scientific Research Applications
N2-Formyl-L-asparagine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a substrate in enzymatic studies to understand the role of formylation in biological processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment, due to its structural similarity to L-asparagine, which is crucial for the growth of certain cancer cells
Industry: It is utilized in the production of pharmaceuticals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of N2-Formyl-L-asparagine involves its interaction with specific enzymes and receptors in the body. It can act as a competitive inhibitor of L-asparagine, thereby affecting the metabolic pathways that rely on L-asparagine. This inhibition can lead to the disruption of protein synthesis in cells that are dependent on L-asparagine, such as certain cancer cells .
Comparison with Similar Compounds
L-Asparagine: The parent compound, which lacks the formyl group.
N2-Acetyl-L-asparagine: Another derivative with an acetyl group instead of a formyl group.
L-Asparagine-15N2: An isotopically labeled version of L-asparagine used in research
Uniqueness: N2-Formyl-L-asparagine is unique due to its formyl group, which imparts distinct chemical properties and reactivity. This modification allows it to participate in specific biochemical reactions that are not possible with L-asparagine or other derivatives .
Properties
CAS No. |
93923-85-4 |
|---|---|
Molecular Formula |
C5H8N2O4 |
Molecular Weight |
160.13 g/mol |
IUPAC Name |
(2S)-4-amino-2-formamido-4-oxobutanoic acid |
InChI |
InChI=1S/C5H8N2O4/c6-4(9)1-3(5(10)11)7-2-8/h2-3H,1H2,(H2,6,9)(H,7,8)(H,10,11)/t3-/m0/s1 |
InChI Key |
JAVLYLWAJRRFPC-VKHMYHEASA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)NC=O)C(=O)N |
Canonical SMILES |
C(C(C(=O)O)NC=O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


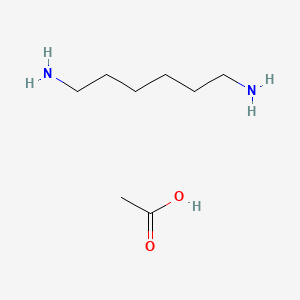
![N-[4-(1,2,2,6,6-pentamethylpiperidin-4-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B12649747.png)
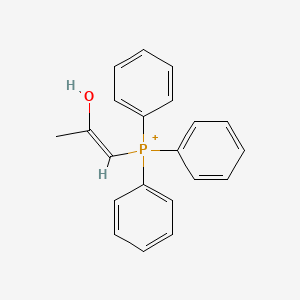
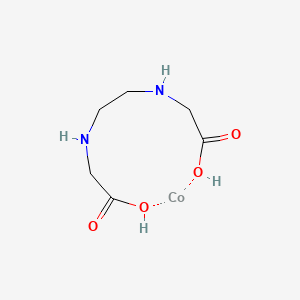
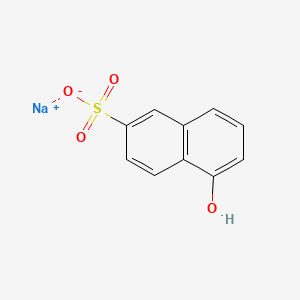
![11-Methyl[1]benzothiopyrano[4,3-b]indol-11-ium perchlorate](/img/structure/B12649765.png)
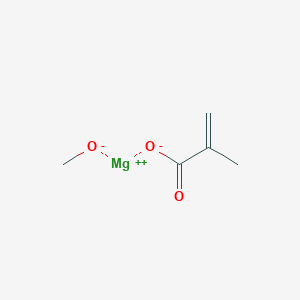
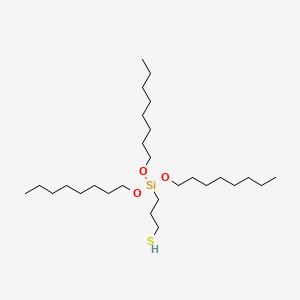
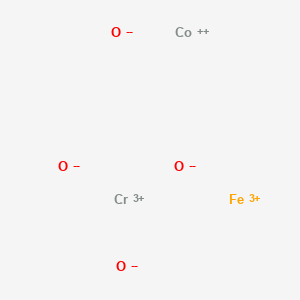
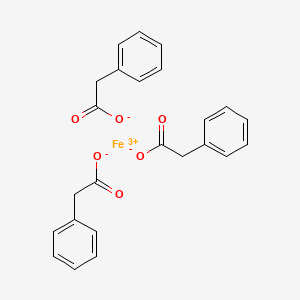
![1-(3-Chloropropyl)-1-azaspiro[4.5]decane;hydrochloride](/img/structure/B12649788.png)
![2-[2-(2-Butoxyethoxy)propoxy]propan-1-ol](/img/structure/B12649792.png)
